5-Amino-naphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-naphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H9NO It is a derivative of naphthalene, characterized by the presence of an amino group at the first position and an aldehyde group at the sixth position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Amino-naphthalene-2-carbaldehyde can be synthesized through several methods. One common approach involves the Bucherer reaction, which converts hydroxynaphthalene derivatives to aminonaphthalene derivatives using ammonium salts and sulfurous acid . This reaction can be optimized using microwave irradiation to achieve high yields in a shorter time .
Industrial Production Methods: Industrial production of 1-aminonaphthalene-6-carboxaldehyde typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-naphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: 1-Aminonaphthalene-6-carboxylic acid.
Reduction: 1-Aminonaphthalene-6-methanol.
Substitution: Various substituted amides and secondary amines.
Scientific Research Applications
5-Amino-naphthalene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: It serves as a fluorescent probe for studying biological systems and molecular interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-aminonaphthalene-6-carboxaldehyde depends on its specific application. In biological systems, it may interact with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions, affecting their structure and function. The aldehyde group can form Schiff bases with amino groups in proteins, leading to potential biological activity .
Comparison with Similar Compounds
5-Amino-naphthalene-2-carbaldehyde can be compared with other aminonaphthalene derivatives, such as:
- 1-Aminonaphthalene-4-carboxaldehyde
- 1-Aminonaphthalene-5-carboxaldehyde
- 1-Aminonaphthalene-7-carboxaldehyde
These compounds share similar structural features but differ in the position of the functional groups, which can influence their chemical reactivity and applications. The unique positioning of the amino and aldehyde groups in 1-aminonaphthalene-6-carboxaldehyde makes it particularly useful for specific synthetic and research purposes .
Properties
IUPAC Name |
5-aminonaphthalene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-7H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRIMDGAOBQFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=O)C(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.